molecular formula C22H21FN4O B7697932 4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7697932
M. Wt: 376.4 g/mol
InChI Key: VRKDTJLFZJLMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of pyrazoloquinolinone derivatives and has been found to exhibit a range of interesting biological properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes and signaling pathways involved in inflammation, cancer, and viral infections. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of several kinases, including protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K), which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been shown to inhibit the production of several inflammatory mediators, including prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the replication of several viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is its potential therapeutic applications. It has been found to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. However, there are also some limitations to its use in lab experiments. For example, it may have off-target effects on other enzymes and signaling pathways, which could complicate the interpretation of results.

Future Directions

There are several possible future directions for research on 4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other drugs. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been reported in the literature. The most common method involves the reaction of 4-fluoro-2-nitrobenzoic acid with 1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-amine in the presence of a reducing agent such as iron powder or tin chloride. The resulting intermediate is then treated with benzoyl chloride to obtain the final product.

Scientific Research Applications

4-fluoro-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in these diseases.

properties

IUPAC Name

4-fluoro-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O/c1-13(2)12-27-21-18(11-16-6-4-5-14(3)19(16)24-21)20(26-27)25-22(28)15-7-9-17(23)10-8-15/h4-11,13H,12H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKDTJLFZJLMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)CC(C)C)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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